molecular formula C6H5BrO4 B15207293 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one CAS No. 99983-31-0

4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one

Cat. No.: B15207293
CAS No.: 99983-31-0
M. Wt: 221.01 g/mol
InChI Key: BOCBOFNTVIBVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Furanone Natural Products and Synthetic Analogues

Furanones are widely distributed in nature, contributing to the flavor and aroma of many foods and acting as signaling molecules in various biological systems. nih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in fruits like strawberries and pineapples, formed naturally through enzymatic pathways or during cooking via the Maillard reaction. nih.gov Another notable example is sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one), which imparts spicy and nutty flavors to foods. nih.govtcichemicals.com Beyond their sensory properties, natural furanones exhibit diverse biological functions. The red seaweed Delisea pulchra produces a range of brominated furanones that act as a chemical defense mechanism, preventing bacterial colonization on its surface. nih.gov

The rich chemical diversity and biological relevance of natural furanones have inspired the synthesis of a vast array of synthetic analogues. researchgate.net Chemists have developed numerous methodologies to construct and functionalize the furanone ring, aiming to create novel compounds with tailored properties. nih.govresearchgate.net These synthetic derivatives have been explored for a wide range of applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.gov A significant area of research focuses on synthetic furanones as inhibitors of bacterial communication, a process known as quorum sensing. unipi.it

The Significance of Halogenated Furanones in Chemical and Biological Research

The introduction of halogen atoms, particularly bromine, onto the furanone scaffold dramatically influences the compound's chemical reactivity and biological activity. nih.govmdpi.com Halogenated furanones, both natural and synthetic, are a focal point of intensive research. The natural furanones produced by Delisea pulchra are prime examples of how halogenation is a key feature for potent biological activity. nih.gov These compounds interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov By mimicking bacterial signaling molecules (acyl-homoserine lactones), these furanones can disrupt gene expression, offering a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. unipi.itnih.gov

In chemical synthesis, halogenated furanones like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its bromo analog, mucobromic acid, are highly versatile and reactive building blocks. nih.govmdpi.com The presence of labile halogen atoms provides reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. nih.govmdpi.com This reactivity has been exploited to create libraries of derivatives for screening as potential therapeutics, including anticancer and antimicrobial agents. nih.gov Research has shown that the bromoacetyl group, in particular, can act as a reactive handle for covalent modification of biological targets, such as enzymes, which is a significant area of interest in drug discovery. nih.gov

Structural Elucidation and Academic Positioning of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one

While a significant body of literature exists for the furanone class, specific academic research detailing the synthesis and structural elucidation of this compound is not extensively reported in publicly accessible databases. Therefore, its properties and academic position are inferred from the well-established chemistry of its constituent parts: the 3-hydroxyfuran-2(5H)-one core and the α-bromo ketone functionality.

The core, a 3-hydroxy-2(5H)-furanone, belongs to a class of compounds also known as tetronic acid derivatives in their tautomeric form. This scaffold is characterized by an enol-keto system conjugated with the lactone carbonyl, which imparts distinct chemical properties. The hydroxyl group at the C-3 position is acidic and can participate in various reactions. The C-4 position is nucleophilic and can be functionalized, for instance, through acylation reactions.

The 4-(bromoacetyl) substituent introduces a highly reactive electrophilic center. The structure is composed of:

A five-membered lactone ring (furan-2(5H)-one).

A hydroxyl group at the C-3 position, creating an enol-like system.

An acetyl group at the C-4 position, which is further halogenated with a bromine atom on the methyl group.

The academic significance of this molecule lies in its potential as a bifunctional chemical probe or a precursor for more complex heterocyclic systems. The α-bromo ketone moiety is a well-known alkylating agent, capable of reacting with a wide range of nucleophiles, including amino acid residues in proteins like cysteine and histidine. This makes this compound a potential candidate for use as a covalent inhibitor in biochemical studies or as a starting point for developing targeted therapeutics.

Scope of Academic Research on the Compound and its Derivatives

Given the limited direct research on this compound, the scope of academic inquiry is best understood by examining studies on closely related halogenated furanones and molecules containing the bromoacetyl group. Research on derivatives of the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold is particularly relevant, as these compounds are extensively studied for their biological activities. nih.govmdpi.com These studies provide a framework for the potential research avenues for the title compound.

The primary areas of investigation for such compounds include:

Antimicrobial and Quorum Sensing Inhibition: A major focus of furanone research is the development of agents that combat bacterial infections by inhibiting biofilm formation and virulence. unipi.it Derivatives are synthesized and tested for their ability to interfere with bacterial communication pathways.

Anticancer Activity: The 2(5H)-furanone skeleton is present in numerous compounds evaluated for their cytotoxicity against various cancer cell lines. nih.gov Research involves synthesizing derivatives with different substituents to establish structure-activity relationships (SAR) and identify potent and selective anticancer agents.

Enzyme Inhibition: The reactive bromoacetyl group makes derivatives of this compound prime candidates for studies as enzyme inhibitors. nih.gov Research would likely involve screening against specific enzyme targets, particularly those with a nucleophilic residue in their active site, to identify potential covalent inhibitors for therapeutic or research purposes.

Synthetic Methodology: The compound itself serves as a versatile synthetic intermediate. The multiple reactive sites—the acidic hydroxyl group, the electrophilic bromoacetyl moiety, and the lactone ring—allow for a wide range of chemical transformations, leading to the synthesis of novel heterocyclic compounds. thieme-connect.com

The following tables summarize research findings for structurally related halogenated furanones, illustrating the typical scope of academic investigation in this area.

Table 1: Biological Activity of Representative Halogenated Furanones

Compound/Derivative Class Biological Activity Investigated Key Findings
Natural Brominated Furanones (from Delisea pulchra) Quorum Sensing Inhibition Disrupts acyl-homoserine lactone (AHL) signaling, inhibiting biofilm formation in various bacteria. nih.gov
Synthetic Brominated Furanones Covalent Modification of LuxS A naturally occurring brominated furanone was shown to covalently modify and inactivate the LuxS enzyme, which is involved in AI-2 quorum sensing. nih.govnih.gov
3,4-Dihalo-5-hydroxy-2(5H)-furanone Derivatives Anticancer Derivatives exhibit cytotoxicity against various cancer cell lines; they are investigated as inhibitors of enzymes like kinases and topoisomerase I. nih.gov
5-Arylidene-furan-2(5H)-one Analogues Cytotoxicity Analogues of nostoclide lactones showed moderate cytotoxic activity against HL-60, HCT-8, and other cancer cell lines. researchgate.net

Table 2: Synthetic Utility of Halogenated Furanones

Furanone Precursor Reaction Type Product Class
3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucohalic acids) Nucleophilic Substitution 4-amino, 4-alkoxy, 4-thio substituted furanones
3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucohalic acids) Ring Transformation Pyridazinones, Pyrrol-2(5H)-ones
4-Hydroxy-2-alkynoates Electrophilic Cyclization 3,4-Dihalogenated furan-2(5H)-ones
3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucohalic acids) Reduction γ-Lactones

Data in tables are synthesized from multiple sources for illustrative purposes. nih.govnih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99983-31-0

Molecular Formula

C6H5BrO4

Molecular Weight

221.01 g/mol

IUPAC Name

3-(2-bromoacetyl)-4-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H5BrO4/c7-1-4(8)3-2-11-6(10)5(3)9/h9H,1-2H2

InChI Key

BOCBOFNTVIBVOA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)O)C(=O)CBr

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Historical Development of Furanone Synthesis Relevant to the Compound

The furan-2(5H)-one skeleton, also known as a butenolide, is a prevalent motif in numerous natural products and pharmacologically active compounds. Historically, the construction of the substituted 3-hydroxyfuran-2(5H)-one core, a tautomer of 4-hydroxytetronic acid, has been a subject of significant research. A cornerstone in the synthesis of this heterocyclic system is the Dieckmann condensation, an intramolecular Claisen condensation of diesters. organic-chemistry.orglibretexts.orgwikipedia.org This base-catalyzed cyclization of 1,4-diesters provides a direct route to cyclic β-keto esters, which, in the case of appropriately substituted precursors, yield the 3-hydroxyfuran-2(5H)-one ring system upon enolization. organic-chemistry.orglibretexts.orgwikipedia.org

Early methods focused on the cyclization of acetoacetates of α-hydroxy esters. Over the years, advancements have led to one-pot syntheses from aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters, which proceed through a tandem transesterification and subsequent Dieckmann cyclization. organic-chemistry.org This approach has enhanced the efficiency and accessibility of the core tetronic acid structure, which serves as a crucial precursor for more complex derivatives like 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one.

De Novo Synthesis Strategies for the this compound Core

A de novo synthesis of this compound necessitates a multi-step approach that involves the initial formation of the heterocyclic ring, followed by the introduction and subsequent modification of the acetyl side chain.

The most direct and established method for constructing the 3-hydroxyfuran-2(5H)-one core is the Dieckmann cyclization. organic-chemistry.orglibretexts.orgwikipedia.org This reaction involves the intramolecular condensation of a diester, typically facilitated by a strong base such as sodium ethoxide or potassium tert-butoxide. The mechanism proceeds via the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl of the second ester group, leading to a cyclic β-keto ester. libretexts.org For the synthesis of the 3-hydroxyfuran-2(5H)-one ring, a suitably substituted diester, such as a derivative of tartaric acid or a related α-hydroxy ester, would be the logical starting material.

Table 1: Key Cyclization Reactions for Furanone Core Synthesis

Reaction Name Precursors Base/Catalyst Product
Dieckmann Condensation Diesters Sodium alkoxide Cyclic β-keto ester

The introduction of the bromoacetyl group at the C4 position is a two-step process: C-acylation followed by α-bromination.

C-Acylation: The first step is a Friedel-Crafts-type acylation to introduce an acetyl group onto the C4 position of the 3-hydroxyfuran-2(5H)-one ring, yielding 4-acetyl-3-hydroxyfuran-2(5H)-one. Due to the sensitivity of the furan (B31954) ring to strong Lewis acids, which can lead to polymerization, milder conditions are generally preferred over classical Friedel-Crafts protocols that use catalysts like aluminum chloride. benthamdirect.comeurekaselect.comstackexchange.com The use of acetic anhydride (B1165640) with a less aggressive catalyst, or the reaction with acetyl chloride in the presence of a milder Lewis acid, would be a plausible approach. wikipedia.org The enolic nature of the 3-hydroxy group makes the C4 position nucleophilic and susceptible to electrophilic substitution.

α-Bromination: Once the 4-acetyl-3-hydroxyfuran-2(5H)-one intermediate is formed, the next step is the selective bromination of the α-carbon of the acetyl group. This is a standard transformation for ketones. The reaction can be carried out using bromine in an acidic medium, such as acetic acid, or with N-bromosuccinimide (NBS) under radical or acidic conditions. nih.gov The mechanism typically involves the formation of an enol or enolate, which then attacks the bromine source. libretexts.org

Table 2: Representative Conditions for Bromination of Acetyl Groups

Brominating Agent Catalyst/Solvent Substrate Type
Br₂ Acetic Acid Aromatic Ketones
N-Bromosuccinimide (NBS) AIBN (radical initiator) or acid catalyst Alkyl Ketones

The 3-hydroxyl group is an intrinsic feature of the tetronic acid core when synthesized via the Dieckmann cyclization of appropriate precursors. The resulting cyclic β-keto ester exists in tautomeric equilibrium with its enol form, which is the 3-hydroxyfuran-2(5H)-one. libretexts.org This enolic hydroxyl group is acidic and plays a crucial role in directing the subsequent C4-acylation. Therefore, no separate step is typically required to introduce this hydroxyl group, as it is formed concurrently with the heterocyclic ring.

Synthesis of Related Halogenated Furanones as Precursors or Analogues

The synthesis of halogenated furanones where the halogen is directly attached to the ring is a well-established field. These compounds can serve as precursors for further functionalization or as structural analogues. Bromination of the furan-2(5H)-one ring itself typically occurs at the C3 or C5 positions, depending on the substituents already present and the reaction conditions. For instance, the reaction of 4-methoxy-2(5H)-furanone with N-bromosuccinimide can yield a mixture of 3-bromo- (B131339) and 5-bromo-derivatives. unipi.it The direct synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucobromic acid, often starts from furfural (B47365) and involves oxidative halogenation. nih.gov These methods provide a comparative framework for understanding the reactivity of the furanone ring towards halogenating agents.

Optimization of Reaction Conditions and Yields

For the Dieckmann cyclization , key parameters to optimize include the choice of base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride), the solvent (e.g., ethanol, THF, DMF), and the reaction temperature. The reaction is often driven to completion by the deprotonation of the acidic β-keto ester product, necessitating at least a stoichiometric amount of base. libretexts.org

In the C-acylation step , the choice of a mild Lewis acid catalyst is paramount to prevent degradation of the furanone ring. Screening various catalysts such as zinc chloride, ferric chloride, or boron trifluoride etherate, along with adjusting the temperature and reaction time, would be necessary to maximize the yield of the 4-acetylated product. google.com

For the final α-bromination step, controlling the stoichiometry of the brominating agent (e.g., Br₂ or NBS) is crucial to avoid di- or tri-bromination of the acetyl group or unwanted reactions with the furanone ring. The choice of solvent and the use of a catalyst (acidic or radical initiator) can also significantly influence the selectivity and rate of the reaction.

Table 3: Parameters for Optimization of Synthetic Steps

Synthetic Step Key Parameters to Optimize Potential Challenges
Dieckmann Cyclization Base, Solvent, Temperature Reversibility of the reaction, side reactions
C-Acylation Lewis Acid Catalyst, Acylating Agent, Temperature Polymerization or degradation of the furanone ring

Green Chemistry Approaches in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. For the proposed synthesis of this compound, green strategies can be integrated at two key stages: the synthesis of the 4-acetyl-3-hydroxyfuran-2(5H)-one precursor and its subsequent bromination.

Synthesis of the Furanone Precursor: 4-acetyl-3-hydroxyfuran-2(5H)-one

The core of the precursor is a tetronic acid (4-hydroxyfuran-2(5H)-one) skeleton. Green approaches can focus on both the formation of this core and its subsequent acylation.

One-Pot and Multicomponent Reactions: Traditional multi-step syntheses often involve isolating intermediates, leading to increased solvent use and potential for waste generation. Modern approaches favor one-pot syntheses. For instance, the synthesis of tetronic acid derivatives can be achieved through tandem processes like transesterification followed by a Dieckmann cyclization in a single pot, which improves efficiency and reduces waste. organic-chemistry.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent another powerful green strategy. The synthesis of complex furanone derivatives using tetronic acid as a building block has been demonstrated in water, a benign solvent, highlighting the potential for environmentally friendly precursor synthesis. nih.gov

Use of Greener Solvents and Catalysts: The synthesis of a related compound, bis-tetronic acid, has been achieved using a natural deep eutectic solvent (NADES) composed of L-proline and glycerol, which acts as both the solvent and catalyst. researchgate.net This approach, often enhanced by microwave irradiation for energy efficiency, eliminates the need for volatile organic compounds (VOCs). researchgate.net Such methodologies could be adapted for the synthesis of the tetronic acid core, aligning with the principles of using safer solvents and promoting catalysis.

Table 1: Comparison of Conventional vs. Green Approaches for Tetronic Acid Synthesis

Feature Conventional Method (e.g., Dieckmann Condensation) Green Approach (e.g., MCR in Water)
Solvent Typically organic solvents (e.g., THF, DMF) Water, Deep Eutectic Solvents
Catalyst Strong bases (e.g., potassium tert-butoxide) Often biocatalysts (e.g., glycine) or organocatalysts
Procedure Multi-step with intermediate isolation One-pot, multicomponent reaction
Waste Higher generation of solvent and reagent waste Minimal waste, higher atom economy

| Energy | Often requires heating over long periods | Can be accelerated by microwave irradiation |

Selective Bromination

The second crucial step is the bromination of the acetyl group's alpha-carbon. Traditional methods for such transformations often rely on hazardous reagents and solvents.

Safer Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. nih.gov A cornerstone of green bromination is replacing it with safer alternatives. N-Bromosuccinimide (NBS) is a common substitute, being a solid and easier to handle. cambridgescholars.com However, the greenest approaches involve the in-situ generation of the brominating species, which avoids the transportation and storage of hazardous materials. Systems such as potassium bromide (KBr) with an oxidant like Oxone or hydrogen peroxide (H₂O₂) can generate bromine in the reaction mixture, ensuring it is consumed as it is formed. nih.govorganic-chemistry.org

Benign Solvent Systems: The use of chlorinated solvents like carbon tetrachloride (CCl₄), a common solvent for NBS brominations, is now largely prohibited due to its toxicity and environmental persistence. Green chemistry promotes the use of safer alternatives. Water is an ideal green solvent, and phase-transfer catalysts can be employed to facilitate reactions between aqueous and organic phases. Other green solvents under investigation include ionic liquids and deep eutectic solvents. researchgate.net

Continuous Flow Technology: A significant advancement in safety and efficiency is the use of continuous flow reactors. nih.govnih.gov In this setup, small quantities of reagents are mixed and reacted continuously in a tube reactor. For bromination, an oxidant like NaOCl can be reacted with HBr to generate bromine in situ, which is immediately mixed with the substrate. nih.govnih.gov Any excess bromine can be quenched instantly at the end of the flow path. This technology drastically reduces the risks associated with handling bulk quantities of bromine and minimizes the potential for runaway reactions. nih.gov

Table 2: Comparison of Bromination Methodologies

Feature Conventional Method Green Alternative Advanced Green Approach
Reagent Elemental Bromine (Br₂) N-Bromosuccinimide (NBS) In-situ generation (e.g., NaOCl/HBr)
Solvent Carbon Tetrachloride (CCl₄) Acetonitrile, Acetic Acid Water, Flow Reactor (minimal solvent)
Safety High risk (toxic, corrosive) Moderate risk (solid reagent) High safety (minimal hazardous material at any time)
Byproducts HBr Succinimide Inorganic salts (e.g., NaCl)

| Efficiency | Variable | Good | High, with excellent control |

By integrating these green chemistry principles—utilizing one-pot reactions in aqueous media for the precursor synthesis and employing in-situ generated bromine in a continuous flow system for the final transformation—a significantly safer and more sustainable synthetic route to this compound can be envisioned.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Furanone Ring System

The 2(5H)-furanone core is a key structural motif that significantly influences the molecule's reactivity. Its conjugated system and lactone functionality are central to its chemical behavior.

The furanone ring in 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one features a conjugated system, specifically an α,β-unsaturated carbonyl group (a lactone). This conjugation gives rise to both electrophilic and nucleophilic character at different positions within the ring.

Electrophilic Character: The carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system are electrophilic. The electron-withdrawing effect of the carbonyl oxygen makes the carbonyl carbon susceptible to nucleophilic attack. This effect is extended through the double bond, rendering the β-carbon also electron-deficient and prone to attack by nucleophiles. This is a classic example of Michael addition or 1,4-conjugate addition.

Nucleophilic Character: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen can activate the conjugated system towards nucleophilic attack.

The reactivity of conjugated systems can be influenced by both kinetic and thermodynamic factors. Reactions leading to the kinetic product are typically faster, while those favoring the thermodynamic product result in a more stable outcome.

Table 1: Electrophilic and Nucleophilic Sites of the Furanone Ring
SiteCharacterReasonPotential Reactions
Carbonyl Carbon (C2)ElectrophilicAdjacent to electronegative oxygen.Nucleophilic acyl addition.
β-Carbon (C4)ElectrophilicPart of a conjugated system with an electron-withdrawing group.Michael (1,4-conjugate) addition.
Carbonyl OxygenNucleophilic/BasicPresence of lone pair electrons.Protonation, coordination to Lewis acids.

The lactone (cyclic ester) structure of the furanone ring makes it susceptible to ring-opening reactions, typically through hydrolysis. This can occur under both acidic and basic conditions.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the carbonyl carbon is attacked, leading to the cleavage of the ester bond and the formation of a carboxylate and a hydroxyl group.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for attack by a weak nucleophile like water. This also results in the opening of the ring to form a carboxylic acid and a hydroxyl group.

Some furanone derivatives can exist in equilibrium with an open-chain tautomer. For instance, 5-hydroxy-2(5H)-furanone is in equilibrium with its cis-β-formylacrylic acid isomer. Similar tautomeric equilibria could be possible for derivatives like this compound, which would significantly influence its reaction pathways.

Rearrangement reactions are also a possibility for furanone systems, often driven by the formation of more stable products. For example, under certain conditions, 5-hydroxy-2(5H)-furanone can isomerize to succinic anhydride (B1165640).

Reactivity of the Bromoacetyl Moiety

The bromoacetyl group is a highly reactive functional group due to the presence of both a carbonyl group and a halogen on the α-carbon.

The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic attack. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. The bromine atom is a good leaving group, making this site prime for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.

A wide variety of nucleophiles can displace the bromide ion, including:

Amines

Thiols

Carboxylates

Hydroxides

The reactivity of the bromoacetyl group in SN2 reactions is exceptionally high compared to other alkyl halides.

The bromoacetyl group is an α-haloketone. This structural feature has several important reactivity implications:

Enhanced Electrophilicity of the Carbonyl Carbon: The presence of the electronegative bromine atom on the α-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Acidity of the α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate. The presence of the halogen further increases the acidity of these protons.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement to form a carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base).

The general mechanism for the acid-catalyzed halogenation of a ketone involves the formation of an enol intermediate, which then acts as a nucleophile to attack the halogen.

Table 2: Reactivity of the Bromoacetyl Moiety
Reactive SiteReaction TypeKey FeaturesExample Nucleophiles/Reagents
α-Carbon (C-Br)SN2 DisplacementGood leaving group (Br-), activated by adjacent carbonyl.Amines, thiols, carboxylates.
Carbonyl CarbonNucleophilic AdditionEnhanced electrophilicity due to α-bromine.Hydrides, organometallics.
α-ProtonsDeprotonation (Enolate Formation)Increased acidity due to carbonyl and bromine.Bases (e.g., alkoxides).
Entire MoietyFavorskii RearrangementRequires a strong, non-nucleophilic base.Sodium methoxide.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position of the furanone ring is an enolic hydroxyl, which imparts both acidic and nucleophilic properties.

Acidity: The proton of the hydroxyl group is acidic and can be removed by a base. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atom, C3, and the carbonyl oxygen at C2.

Nucleophilicity: The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a nucleophile. It can participate in reactions such as etherification and esterification.

Tautomerism: This hydroxyl group is part of an enol system that can be in equilibrium with its keto tautomer. The position of this equilibrium is influenced by the solvent and other structural features of the molecule. The rapid racemization of some natural furanones is attributed to this keto-enol tautomerism.

The presence of a hydroxyl group on a furanone ring can make the molecule susceptible to attack from various nucleophiles. The hydroxyl group can undergo typical alcohol reactions such as the formation of ethers and esters.

Esterification and Etherification Reactions

The presence of a hydroxyl group at the C3 position allows for conventional esterification and etherification reactions. The nucleophilicity of this hydroxyl group is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the bromoacetyl substituent.

Esterification: In the presence of a suitable acid catalyst or through the use of more reactive acylating agents like acyl chlorides or anhydrides, the 3-hydroxyl group can be esterified. For instance, in related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group readily reacts with acylating compounds in the presence of a base. mdpi.comnih.gov This suggests that this compound would likely undergo similar transformations to yield the corresponding 3-acyloxy derivatives.

Etherification: Etherification of the 3-hydroxyl group can be achieved under standard conditions, such as the Williamson ether synthesis, involving deprotonation with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions would be crucial to avoid competing reactions involving the bromoacetyl moiety.

Tautomerism and its Influence on Reactivity

The 3-hydroxyfuran-2(5H)-one core of the molecule exists in equilibrium between its keto and enol tautomeric forms. The enolic form, this compound, is generally the more stable tautomer due to the formation of a conjugated system. This tautomerism is a key determinant of the compound's reactivity. mdpi.comnih.gov

The enol form possesses nucleophilic character at the C4 position, which can influence its participation in certain reactions. However, the strong electron-withdrawing effect of the bromoacetyl group at this position significantly diminishes this nucleophilicity. The acidic proton of the 3-hydroxyl group can be removed by a base, generating an enolate that can then participate in various reactions. The presence of the bromoacetyl group will also influence the acidity of this proton.

Transition Metal-Catalyzed Cross-Coupling Reactions

In principle, the bromoacetyl group could serve as an electrophilic partner in Suzuki, Sonogashira, and Stille couplings. These reactions would involve the palladium-catalyzed coupling of the furanone derivative with an organoboron, organocopper/alkyne, or organotin reagent, respectively. However, the reactivity of an α-bromo ketone in these coupling reactions can be complicated by competing side reactions, such as enolate formation and subsequent self-condensation or decomposition. For other furanone derivatives, successful Suzuki couplings have been reported where a leaving group is present on the furanone ring itself, such as a tosylate or a halogen. nih.govysu.amlookchem.comorganic-chemistry.org For example, 3,4-dibromo-2(5H)-furanone has been successfully used in Suzuki coupling reactions for the synthesis of bis-arylated derivatives. nih.gov

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene) or Buchwald-Hartwig amination (coupling with an amine), could also be envisioned at the bromoacetyl position. The success of these reactions would be highly dependent on the specific reaction conditions and the stability of the starting material and intermediates under the catalytic cycle. It has been reported that 4-tosyl-2(5H)-furanone can undergo palladium-catalyzed cross-coupling reactions with boronic acids. ysu.amorganic-chemistry.org This indicates that with a suitable leaving group at the 4-position of the furanone ring, such reactions are feasible.

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound makes the selective transformation of a specific functional group a significant challenge.

Chemoselectivity: A key challenge in the reactions of this compound is achieving chemoselectivity between the 3-hydroxyl group and the bromoacetyl side chain. For instance, a nucleophilic attack could occur at the carbonyl carbon of the acetyl group, at the carbon bearing the bromine atom (SN2 displacement), or at the lactone carbonyl. The choice of reagents and reaction conditions is paramount to directing the reaction to the desired site.

Regioselectivity: In reactions involving the enolate form, regioselectivity would be a critical consideration. While the C4 position is electronically biased for electrophilic attack, steric hindrance from the bromoacetyl group might influence the outcome.

Stereoselectivity: The furanone ring itself is chiral if substituted at the C5 position. While the parent compound is not, reactions that introduce a new stereocenter at C5 or on the side chain would require stereoselective control.

Mechanistic Elucidation of Key Transformations

The mechanisms of reactions involving this compound would be analogous to those of simpler, related structures.

Esterification and Etherification: These reactions would proceed through standard nucleophilic acyl substitution or Williamson ether synthesis mechanisms, respectively.

Reactions at the Bromoacetyl Group: Nucleophilic substitution at the α-carbon would likely follow an SN2 pathway. The mechanism of transition metal-catalyzed cross-coupling reactions would involve the standard catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira, Stille), and reductive elimination.

A plausible mechanism for a palladium-catalyzed Suzuki coupling at the bromoacetyl position would be initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. This would be followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Derivatization and Analogue Synthesis

Functionalization of the Bromoacetyl Side Chain

The bromoacetyl group serves as a primary site for introducing structural diversity through nucleophilic substitution and carbonyl group chemistry.

Replacement of Bromine with Various Nucleophiles

The labile bromine atom in the bromoacetyl side chain is susceptible to displacement by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This classic SN2 reaction pathway allows for the introduction of various functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

Common nucleophiles employed in these reactions include primary and secondary amines, thiols, and alcohols. The reaction with amines, for instance, yields aminoketone derivatives. For example, reaction with primary amines can lead to the formation of secondary amines, while secondary amines will form tertiary amines. Similarly, thiols and thiophenols can be utilized to synthesize the corresponding thioether analogues. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 1: Examples of Nucleophilic Substitution Reactions on the Bromoacetyl Side Chain

NucleophileReagent ExampleProduct Class
Primary AmineAniline4-(2-anilinoacetyl)-3-hydroxyfuran-2(5H)-one
Secondary AminePiperidine3-hydroxy-4-(2-(piperidin-1-yl)acetyl)furan-2(5H)-one
ThiolThiophenol3-hydroxy-4-(2-(phenylthio)acetyl)furan-2(5H)-one

Modifications via Carbonyl Group Chemistry

The carbonyl group within the bromoacetyl moiety offers another avenue for derivatization. Standard carbonyl chemistry, such as the Wittig reaction, can be employed to convert the ketone into an alkene. chemrxiv.orgresearchgate.netnih.govrsc.org This reaction involves the use of a phosphorus ylide, which attacks the carbonyl carbon to form a four-membered ring intermediate that subsequently collapses to yield an alkene and a phosphine (B1218219) oxide. researchgate.netnih.govrsc.org The nature of the ylide used will determine the structure of the resulting alkene.

Another important reaction involving the carbonyl group is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of the ketone with an active methylene (B1212753) compound in the presence of a weak base, leading to the formation of a new carbon-carbon double bond. nih.gov

Derivatization at the Hydroxyl Group

The enolic hydroxyl group at the C3 position of the furanone ring is a key site for derivatization, allowing for the preparation of esters, ethers, and glycosides.

Preparation of Esters, Ethers, and Glycosides

Esterification of the hydroxyl group can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This modification can significantly impact the lipophilicity and bioavailability of the resulting compounds.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide range of alkyl and aryl substituents.

Furthermore, the hydroxyl group can serve as an aglycone in glycosylation reactions, leading to the formation of O-glycosides. These reactions typically involve the use of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, and a promoter or catalyst. The resulting glycosides often exhibit increased water solubility and altered biological activity profiles. For instance, biotechnological glucosylation has been successfully applied to similar 2(5H)-furanone structures. nih.gov

Modifications of the Furanone Ring

The furanone ring itself can be a target for modification, allowing for the introduction of substituents at other ring positions, thereby expanding the structural diversity of the synthesized analogues.

Introduction of Substituents at Other Ring Positions

While the existing substituent at the C4 position directs reactivity, it is possible to introduce additional substituents onto the furanone ring. Electrophilic substitution reactions, for instance, could potentially occur at the C5 position, although the electron-withdrawing nature of the existing substituents might render the ring less reactive towards electrophiles. organic-chemistry.org

Alternatively, more complex synthetic strategies involving ring-opening and re-cyclization or the use of organometallic reagents could be employed to introduce substituents at various positions on the furanone core. For instance, C-C bond formation at the C5 position of related 3,4-dihalo-5-hydroxy-2(5H)-furanones has been achieved through Knoevenagel condensation and Mukaiyama aldol (B89426) reactions. unipi.it Additionally, arylation at the C5 position has been reported. unipi.it Suzuki coupling reactions have also been utilized for the bis-arylation of 3,4-dibromo-2(5H)-furanone. mdpi.com

Ring Expansion or Contraction Strategies

Ring modification strategies involving the expansion or contraction of the furanone ring of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one can lead to novel heterocyclic systems. While specific examples for this exact compound are not extensively documented, established synthetic methodologies for related α-halo ketones and furanone derivatives can be postulated.

One of the most relevant ring contraction methods for α-halo ketones is the Favorskii rearrangement . wikipedia.org This reaction typically occurs in the presence of a base and involves the rearrangement of an α-halo ketone to a carboxylic acid derivative, often with a change in the carbon skeleton. ddugu.ac.inpurechemistry.org In the case of cyclic α-halo ketones, this rearrangement leads to a ring-contracted product. wikipedia.orgnrochemistry.com

For this compound, treatment with a base such as an alkoxide could initiate the Favorskii rearrangement. The proposed mechanism would involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. wikipedia.org The subsequent ring opening of the strained cyclopropanone would result in a rearranged, ring-contracted product. The exact nature of the final product would depend on the reaction conditions and the base used. ddugu.ac.in It is important to note that side reactions, such as nucleophilic substitution of the bromine atom or dehydrohalogenation, can also occur. ddugu.ac.in

The following table outlines a hypothetical reaction scheme for the Favorskii rearrangement of a this compound derivative.

ReactantBaseProduct (Hypothetical)Reaction Type
4-(Bromoacetyl)-3-methoxyfuran-2(5H)-oneSodium methoxideMethyl 3-methoxy-2-oxo-2,5-dihydrofuran-4-carboxylateFavorskii Rearrangement

This is a proposed reaction based on the known reactivity of α-halo ketones.

Ring expansion strategies are less common for this specific system but could potentially be achieved through multi-step sequences. For instance, cleavage of the furanone ring followed by intramolecular cyclization with a bifunctional reagent could lead to the formation of a larger heterocyclic ring.

Synthesis of Spiro- and Fused-Ring Systems Incorporating the Furanone Core

The furanone core of this compound is an excellent starting point for the synthesis of more complex molecular architectures, such as spirocyclic and fused-ring systems.

Spiro- and Fused-Ring Systems:

The synthesis of spiro compounds involving a furanone ring has been achieved through various methods, often involving intramolecular cyclization or cycloaddition reactions. nih.govthieme-connect.commdpi.com For this compound, the bromoacetyl group can be utilized to introduce a second ring system at the C4 position. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring spiro-fused to the furanone.

Fused-ring systems, such as furo[3,4-b] or furo[3,4-c] heterocycles, can be synthesized through intramolecular cyclization reactions. researchgate.netnih.gov Derivatization of the 3-hydroxy and 4-bromoacetyl groups of the parent compound to introduce appropriate reactive functionalities would be a key step in such a synthetic strategy. For instance, conversion of the bromoacetyl group to a vinyl group followed by an intramolecular Diels-Alder reaction could potentially yield a fused-ring system.

The following table summarizes potential strategies for the synthesis of spiro and fused-ring systems.

Target SystemSynthetic StrategyKey Intermediate
Spiro[furan-4,2'-oxazole]Reaction with an amino alcohol4-(aminoethoxyacetyl)-3-hydroxyfuran-2(5H)-one
Furo[3,4-b]pyranIntramolecular hetero-Diels-Alder reactionFuranone with a diene moiety at C3 and a dienophile at C4

These are proposed synthetic routes based on established methodologies for the synthesis of spiro and fused heterocyclic systems.

Parallel Synthesis and Combinatorial Approaches to Analogues

The development of libraries of furanone derivatives is of significant interest for drug discovery and materials science. nih.govaston.ac.uk Parallel synthesis and combinatorial chemistry offer powerful tools for the rapid generation of a large number of analogues from a common scaffold like this compound.

A combinatorial approach to the synthesis of a library of this compound analogues could involve the independent variation of substituents at multiple positions on the furanone ring. The reactive handles of the molecule allow for a modular approach to library design.

Key diversification points:

C3-hydroxyl group: This group can be alkylated or acylated with a variety of reagents to introduce different ether or ester functionalities.

C4-bromoacetyl group: The bromine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse side chains. The carbonyl group of the acetyl moiety can also be targeted for reactions like condensation or reduction.

Furanone ring: The double bond of the furanone ring can undergo cycloaddition reactions, and the lactone can be opened to generate acyclic derivatives.

A representative combinatorial library could be constructed by reacting a set of alcohols to alkylate the C3-hydroxyl group, followed by reaction with a set of amines to displace the bromine atom at the C4-acetyl group. This two-step sequence would generate a library of 3-alkoxy-4-(aminoacetyl)furan-2(5H)-one derivatives.

The following table illustrates a simplified example of a combinatorial synthesis matrix.

Building Block 1 (Alcohol)Building Block 2 (Amine)Product
MethanolBenzylamine4-(Benzylaminoacetyl)-3-methoxyfuran-2(5H)-one
EthanolMorpholine4-(Morpholinoacetyl)-3-ethoxyfuran-2(5H)-one
PropanolPiperidine4-(Piperidinoacetyl)-3-propoxyfuran-2(5H)-one

This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of compounds with desired properties.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for the unambiguous assignment of all proton and carbon signals.

The structure of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one is expected to give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The molecule is achiral, simplifying its stereochemical analysis to the confirmation of its constitutional isomerism.

¹H and ¹³C NMR Signal Prediction: The predicted chemical shifts are based on the furanone core, which exists predominantly in the enol form, and the influence of the electron-withdrawing bromoacetyl substituent.

¹H NMR: Three distinct signals are anticipated: a singlet for the C5 methylene (B1212753) protons (H-5), a singlet for the bromoacetyl methylene protons (H-1'), and a broad singlet for the enolic hydroxyl proton (3-OH). The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature and would exhibit exchange upon addition of D₂O.

¹³C NMR: Six unique carbon signals are expected, corresponding to the two carbonyls, the two sp² carbons of the enol system, the sp³ methylene carbon of the lactone ring, and the sp³ methylene carbon of the bromoacetyl group.

2D NMR: Heteronuclear correlation experiments are crucial for definitive assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment would link the proton signals for the C5 and C1' methylenes directly to their respective carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be paramount in establishing the connectivity across the molecule, showing correlations between the H-5 protons and carbons C2, C3, and C4, and between the H-1' protons and carbons C4 and C2'.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Predicted HMBC Correlations
2-172.0–176.0 (Lactone C=O)H-5
3-165.0–170.0 (C-OH)H-5, H-1'
4-105.0–110.0 (C-Ac)H-5, H-1'
54.6–5.1 (s, 2H)70.0–75.0 (CH₂)-
1'4.2–4.6 (s, 2H)30.0–35.0 (CH₂Br)-
2'-190.0–195.0 (Acyl C=O)H-1'
3-OH5.0–10.0 (br s, 1H)--

Dynamic NMR (DNMR) studies can provide insight into time-dependent molecular processes. For this compound, two primary phenomena could be investigated:

Keto-Enol Tautomerism: The 3-hydroxyfuran-2(5H)-one core represents an enol tautomer. While this form is generally stable for tetronic acid derivatives, DNMR could be used to probe for the existence of any minor keto tautomers in solution under various solvent and temperature conditions. researchgate.netnih.govmdpi.com The appearance of new, low-intensity signals or exchange broadening at different temperatures could indicate a dynamic equilibrium.

Rotational Dynamics: Restricted rotation around the C4-C2' single bond could occur due to steric hindrance or electronic effects. At low temperatures, this could lead to the observation of distinct conformations (rotamers), potentially causing a splitting or broadening of the signals for the bromoacetyl methylene group (H-1'). Variable-temperature NMR experiments would allow for the determination of the energy barrier to this rotation.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms, providing information unattainable from solution-state studies. emory.eduwikipedia.org

Polymorphism: If this compound can crystallize in multiple forms (polymorphs), ssNMR would be highly effective in their identification and characterization. Different crystal packing arrangements would lead to distinct ¹³C chemical shifts and different cross-polarization dynamics, effectively fingerprinting each polymorphic form. nih.gov

Structural Confirmation: ssNMR confirms that the structure observed in solution is maintained in the solid state. Anisotropic interactions, which are averaged out in solution, can be measured in the solid state to provide detailed information about the electronic environment and local geometry around each nucleus.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The presence of a bromine atom in this compound makes its mass spectrum particularly distinctive. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.govsavemyexams.com Consequently, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet, often called the M and M+2 peaks) separated by approximately 2 Da, with a nearly 1:1 intensity ratio. nih.gov

HRMS analysis would confirm the elemental composition of C₆H₅BrO₄ by matching the experimentally measured exact masses of the isotopic peaks to the calculated values.

Ion FormulaIsotopeCalculated Exact Mass (Da)
[C₆H₅BrO₄]⁺⁷⁹Br219.93712
⁸¹Br221.93508
[C₆H₅BrO₄+H]⁺⁷⁹Br220.94495
⁸¹Br222.94290
[C₆H₅BrO₄+Na]⁺⁷⁹Br242.92689
⁸¹Br244.92484

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.org Analysis of the resulting fragment ions provides valuable information about the molecule's structure and bond strengths. libretexts.orgchemguide.co.uk The fragmentation of this compound is expected to proceed through several key pathways, including cleavage at the labile C-Br bond and fragmentation of the acyl side chain and the furanone ring. researchgate.net

Plausible Fragmentation Pathways:

Loss of Bromine Radical: The initial molecular ion [M]⁺• could lose a bromine radical (•Br) to form an acylium ion at m/z 141.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C2') and the methylene carbon (C1') would result in the loss of a •CH₂Br radical, leading to a fragment at m/z 127.

Side Chain Cleavage: Loss of the entire bromoacetyl group (•COCH₂Br) would generate an ion corresponding to the 3-hydroxyfuranone ring at m/z 101.

Ring Cleavage: Furanone rings can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) or other small neutral molecules from the primary fragment ions. researchgate.netnih.gov

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
220 / 222141•Br[M - Br]⁺
220 / 222127•CH₂Br[M - CH₂Br]⁺
220 / 222101•COCH₂Br[C₄H₅O₃]⁺
141113CO[C₅H₅O₃]⁺
12799CO[C₄H₃O₃]⁺

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies

Specific ESI and MALDI mass spectrometry data for this compound are not available in the reviewed literature. While ESI-MS has been used to characterize similar compounds, such as 3,4-dibromo-5-hydroxyfuran-2(5H)-one derivatives, direct application to the title compound, including observed m/z values and fragmentation patterns, has not been reported. Similarly, no MALDI-TOF studies have been found, which would be instrumental in understanding its ionization characteristics with various matrices.

Vibrational Spectroscopy (Infrared and Raman)

Detailed experimental or computational Infrared (IR) and Raman spectra for this compound are not documented. Therefore, an analysis of its functional group transformations, reaction progress, and hydrogen bonding network through vibrational spectroscopy cannot be conducted.

Analysis of Functional Group Transformations and Reaction Progress

Without access to IR or Raman spectra, it is not possible to assign characteristic vibrational frequencies to the carbonyl, hydroxyl, bromoacetyl, and furanone ring moieties, nor to monitor their changes during chemical reactions.

Hydrogen Bonding Network Characterization

A detailed characterization of the hydrogen bonding network of this compound, which would involve analyzing shifts in the O-H stretching frequencies in its vibrational spectra, cannot be performed due to the lack of available data.

Single Crystal X-ray Diffraction

A single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories.

Precise Determination of Molecular Structure and Absolute Configuration

Without crystallographic data, a precise determination of bond lengths, bond angles, and the absolute configuration of the molecule remains unknown.

Analysis of Intermolecular Interactions and Crystal Packing

An analysis of the intermolecular interactions, such as halogen bonding and hydrogen bonding, that dictate the crystal packing of this compound cannot be undertaken without its determined crystal structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment

The stereochemical elucidation of complex molecules is a critical aspect of chemical research, with chiroptical techniques such as Electronic Circular Dichroism (ECD) spectroscopy serving as powerful, non-destructive tools for the assignment of absolute configuration. In the context of this compound, a chiral molecule due to the stereocenter at the C5 position of the furanone ring, ECD spectroscopy offers a viable method for determining its absolute stereochemistry. This is achieved by comparing experimentally obtained ECD spectra with quantum mechanically calculated spectra for the different possible enantiomers.

The furanone core itself is a well-studied chromophore. For 2(5H)-furanones, empirical helicity rules have been developed that correlate the sign of the Cotton effects in the ECD spectrum with the absolute configuration at the stereogenic center. These rules are based on the conformation of the lactone ring and the electronic transitions within it. However, the presence of the bromoacetyl substituent at the C4 position can significantly influence the electronic structure and conformational preferences of the furanone ring, potentially leading to deviations from established empirical rules.

Given the conformational flexibility of the bromoacetyl side chain, a thorough conformational analysis is a prerequisite for the accurate prediction of the ECD spectrum. Different conformers can exhibit ECD spectra with different signs and intensities for their Cotton effects. Therefore, the calculated ECD spectrum must be a Boltzmann-weighted average of the spectra of all significantly populated conformers.

The theoretical calculation of the ECD spectrum for this compound would typically involve the following steps:

Conformational Search: A systematic search for all possible low-energy conformers of both the (R) and (S) enantiomers.

Geometry Optimization and Energy Calculation: Optimization of the geometries of the identified conformers and calculation of their relative energies using density functional theory (DFT).

ECD Spectrum Calculation: Calculation of the ECD spectrum for each conformer using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: Generation of the final theoretical ECD spectrum by averaging the spectra of the individual conformers based on their Boltzmann populations at a given temperature.

By comparing the resulting theoretical spectrum for each enantiomer with the experimentally measured ECD spectrum, the absolute configuration of this compound can be unambiguously assigned.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G*, are utilized to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state.

Furthermore, DFT is employed to calculate key electronic properties that dictate the molecule's reactivity. These properties include the total energy, dipole moment, and the distribution of atomic charges. The calculated ground state energy provides a measure of the molecule's stability, while the dipole moment offers insights into its polarity and intermolecular interactions. The analysis of atomic charges helps in identifying electron-rich and electron-deficient regions within the molecule, which are crucial for predicting sites of nucleophilic and electrophilic attack.

PropertyCalculated Value (Illustrative)Method
Total Energy-X HartreesB3LYP/6-31G
Dipole MomentY DebyeB3LYP/6-31G
C=O Bond Length (acetyl)~1.22 ÅB3LYP/6-31G
C-Br Bond Length~1.95 ÅB3LYP/6-31G

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

For this compound, molecular orbital analysis reveals the spatial distribution of these frontier orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the enol-like system of the furanone ring, while the LUMO is often centered on the electron-deficient sites, like the carbonyl carbon of the bromoacetyl group. This distribution helps in predicting the regioselectivity of reactions, as nucleophiles will preferentially attack the regions of high LUMO density, and electrophiles will target the areas of high HOMO density.

Molecular OrbitalEnergy (eV) (Illustrative)Primary Localization
HOMO-8.53-hydroxyfuran-2(5H)-one ring
LUMO-1.2Bromoacetyl group (C=O and C-Br)
HOMO-LUMO Gap7.3-

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides a dynamic view of how chemical transformations occur. By mapping the energy landscape of a reaction, it is possible to identify the most probable pathways and understand the factors that control the reaction rate and product distribution.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of reaction mechanism modeling is the localization of the transition state (TS), which represents the highest energy point along the reaction pathway. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For reactions involving this compound, such as nucleophilic substitution at the bromoacetyl moiety, computational methods are used to locate the transition state structure.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed visualization of the geometric changes that occur as the reaction progresses.

Free Energy Profiles and Kinetic Parameters

By calculating the energies of the reactants, transition state, and products, a free energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur throughout the reaction and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

From the free energy profile, important kinetic parameters such as the rate constant can be estimated using transition state theory. These theoretical predictions of reaction kinetics can be compared with experimental data to validate the proposed reaction mechanism. For this compound, modeling the free energy profiles of its reactions with various nucleophiles can help in understanding its reactivity patterns and predicting the outcomes of different chemical transformations. For instance, the nucleophilic attack on the carbonyl carbon of the acetyl group versus the substitution at the carbon bearing the bromine atom can be computationally evaluated to determine the most favorable reaction pathway.

Reaction StepSpeciesRelative Free Energy (kcal/mol) (Illustrative)
ReactantsThis compound + Nucleophile0.0
Transition State[TS]‡+15.2
ProductsSubstituted product + Br--5.8

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No specific molecular dynamics (MD) simulation studies for this compound have been reported in the literature. Such simulations are crucial for understanding the conformational flexibility of a molecule by exploring its potential energy surface. They can reveal the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Furthermore, MD simulations in explicit solvent environments, like water, are used to investigate solvation effects, detailing how solvent molecules arrange around the solute and influence its structure and dynamics. nih.gov The absence of these studies means that the conformational landscape and the specific interactions of this compound with solvents at a molecular level remain unexplored.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Features and Predicted Interaction

There are no published Quantitative Structure-Activity Relationship (QSAR) studies specifically involving this compound. QSAR models are statistical models that aim to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead candidates. researchgate.net The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which is not available for this specific furanone derivative. ijabbr.com

Descriptors for Molecular Properties and Reactivity

Since no QSAR studies have been performed, there is no specific set of molecular descriptors that has been identified and correlated with the biological activity of this compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties (e.g., molecular weight, logP, polar surface area, and quantum chemical parameters). nih.govresearchgate.net The selection of relevant descriptors is a critical step in building a predictive QSAR model.

Ligand-Based and Structure-Based Approaches

Information regarding either ligand-based or structure-based QSAR approaches for this compound is unavailable.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods, such as pharmacophore modeling and 3D-QSAR, rely on the information derived from a set of known active molecules to build a model. nih.govnih.gov

Structure-based approaches are employed when the 3D structure of the target protein or enzyme is available. Techniques like molecular docking can predict the binding mode and affinity of a ligand to its target, and this information can be used to develop a QSAR model. pensoft.net The lack of both types of studies indicates a significant gap in the understanding of the potential biological interactions of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published studies that report the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound using computational methods like Density Functional Theory (DFT). Such theoretical calculations are highly valuable as they can aid in the interpretation and assignment of experimental spectra. researchgate.netresearchgate.net The comparison between calculated and experimental spectra serves as a powerful tool for structural elucidation and validation. researchgate.netugr.es For this compound, no such comparative analysis has been documented. While computational studies have been performed on other furanone derivatives, showing the utility of these methods, the specific data for this compound is not present in the surveyed literature. nih.govmdpi.com

Role in Organic Synthesis and Chemical Biology Applications

4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one as a Versatile Synthetic Building Block

The dual reactivity of this compound, stemming from its tetronic acid core and its α-haloketone side chain, positions it as a versatile synthon in synthetic chemistry. nih.govresearchgate.net The bromoacetyl moiety is a powerful alkylating agent, while the furanone ring offers multiple sites for modification, enabling the construction of a diverse array of complex molecules.

The bromoacetyl group serves as a prime site for nucleophilic substitution reactions, allowing for the straightforward introduction of various functional groups and the extension of the carbon skeleton. This reactivity is central to its role as a precursor for more elaborate furanone derivatives. Nucleophiles such as amines, thiols, and alcohols can readily displace the bromide ion to form stable C-N, C-S, and C-O bonds, respectively.

Furthermore, the 3-hydroxyfuran-2(5H)-one core, also known as a tetronic acid moiety, possesses its own distinct reactivity. It can participate in reactions such as Knoevenagel condensations, where the active methylene (B1212753) group of another reactant adds to an aldehyde, a reaction often facilitated by the tetronic acid structure itself. nih.govsemanticscholar.org This allows for the annulation of new rings onto the furanone core. The combination of these reactive sites allows for a modular approach to synthesizing libraries of complex furanones with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Potential Reactions for Synthesizing Complex Furanone Derivatives
Reactant TypeReactionResulting Structure
Primary/Secondary Amine (R₂NH)Nucleophilic SubstitutionFormation of an α-aminoketone side chain
Thiol (RSH)Nucleophilic SubstitutionFormation of a thioether linkage
Carboxylate (RCOO⁻)Nucleophilic SubstitutionFormation of an ester linkage
Aldehyde (R'CHO) + Active Methylene CompoundKnoevenagel CondensationAnnulation of a new ring system onto the furanone core

The bromoacetyl group is a well-established building block for the construction of a variety of other heterocyclic rings. rsc.org Its 1,2-dicarbonyl precursor nature, combined with the reactive α-bromo-ketone, facilitates cyclization reactions with binucleophilic reagents. For example, reaction with thiourea (B124793) or thioamides is a classic route to substituted thiazole (B1198619) rings (Hantzsch thiazole synthesis). researchgate.netsciepub.com Similarly, condensation with hydrazine (B178648) derivatives can yield pyridazinones, and reactions with amidines can produce imidazoles. The versatility of the bromoacetyl moiety allows for its use in synthesizing a wide range of five- and six-membered heterocyclic systems. rsc.orgnih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from Bromoacetyl Precursors
ReagentResulting Heterocycle
Thiourea/ThioamideThiazole
HydrazinePyridazinone
AmidineImidazole
o-PhenylenediamineQuinoxaline

Strategies for Natural Product Synthesis Utilizing the Compound or its Core

The 2(5H)-furanone ring system is a privileged scaffold found in a multitude of natural products exhibiting a wide range of biological activities. researchgate.netmdpi.com These natural compounds often feature complex substitution patterns on the furanone core. A highly functionalized building block like this compound can serve as a strategic starting point or key intermediate in the total synthesis of these molecules or their analogues. acs.orgresearchgate.net

A synthetic strategy could involve using the bromoacetyl handle for the controlled, stepwise elaboration of a complex side chain present in a target natural product. nih.gov The inherent functionality of the furanone ring provides additional sites for modification, allowing chemists to construct the target molecule efficiently. This building block approach can shorten synthetic routes and enable the creation of natural product-like libraries for biological screening. nih.gov

Development of Chemical Probes and Tools

The unique reactivity of this compound makes it an attractive scaffold for the design and synthesis of specialized chemical probes for studying biological systems.

The bromoacetyl group is a classic electrophilic warhead used in the design of affinity labels and covalent inhibitors. capes.gov.br It functions as a sulfhydryl-reactive group, readily undergoing nucleophilic substitution with the thiol side chain of cysteine residues in proteins. thermofisher.com It can also react with other nucleophilic residues like histidine. capes.gov.br This reaction forms a stable, covalent thioether bond, allowing for the permanent labeling of a target protein. thermofisher.comnih.gov By incorporating the this compound scaffold into a molecule that binds non-covalently to a specific protein's active site, a highly selective covalent probe can be created. Such probes are invaluable for identifying and characterizing enzyme active sites, mapping protein-protein interactions, and as potential therapeutic agents. researchgate.netrsc.org

To visualize and track biological processes, the furanone scaffold can be further modified to create fluorescent or photoactivatable probes.

Fluorescent Analogues: The 3(2H)-furanone core itself has been investigated as a scaffold for novel fluorescent dyes. rsc.orgresearchgate.netelsevierpure.com Alternatively, a fluorescent reporter molecule (a fluorophore) containing a nucleophilic group (e.g., an amine) can be covalently attached to this compound via reaction at the bromoacetyl position. nih.govnih.gov The resulting fluorescent probe could be used in fluorescence microscopy to study the localization and dynamics of a specific biological target to which the furanone moiety binds.

Photoactivatable Analogues: Photoactivatable probes, also known as caged compounds, are tools that allow researchers to control the activity of a molecule with high spatial and temporal precision using light. wikipedia.org A photoactivatable analogue of this compound could be designed by incorporating a photolabile protecting group that masks the reactivity of the bromoacetyl moiety. Irradiation with light of a specific wavelength would cleave this group, "uncaging" the reactive electrophile at a desired time and location within a cell or tissue. mdpi.com This strategy enables precise mechanistic studies of cellular events. While the development of photoactivatable small molecules is a complex field, the furanone scaffold provides a versatile platform for designing such advanced chemical biology tools. nih.govnih.gov

The Enigmatic Compound: this compound

A comprehensive review of the current, albeit limited, scientific understanding of this compound reveals a molecule of significant theoretical interest in various chemical disciplines. Despite its intriguing structure, featuring a reactive bromoacetyl group and a versatile furanone core, dedicated research on this specific compound remains scarce. This article aims to explore the potential roles and applications of this compound based on the known reactivity of its constituent functional groups and the broader family of furanone derivatives.

The unique structural amalgamation within this compound suggests a multifaceted potential in both organic synthesis and chemical biology. The presence of an α-haloketone, a hydroxyl group, and a butenolide ring system provides multiple reaction sites for constructing complex molecular architectures and for probing biological systems.

Potential in Materials Science and Polymer Chemistry

While specific studies on the application of this compound in materials science are not currently available in the scientific literature, the inherent reactivity of the molecule suggests several potential avenues for its use in the development of novel polymers and functional materials. The furanone core, derivable from biomass, positions it as a potential building block for creating more sustainable plastics and resins.

The bromoacetyl group offers a prime site for initiating polymerization reactions or for post-polymerization modification. For instance, it could potentially be used in atom transfer radical polymerization (ATRP) as an initiator, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. Furthermore, the reactive bromine atom could serve as a handle for grafting other molecules onto polymer chains, thereby introducing specific functionalities.

The hydroxyl group and the lactone ring of the furanone moiety also present opportunities for polymerization. Polyesters could be synthesized through the ring-opening polymerization of the lactone, potentially leading to biodegradable materials. The hydroxyl group could be utilized in the formation of polyurethanes and other ester-based polymers. The combination of these reactive sites could pave the way for the creation of cross-linked polymers and functional networks with unique properties. The broader class of furan-based compounds is being actively explored for the production of a variety of polymers, including polyesters, polyamides, and polyurethanes, as a renewable alternative to petroleum-based feedstocks.

Mechanistic Biological Activity Studies at the Molecular Level Non Clinical Focus

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of furanone derivatives is rooted in their ability to interact with and modify key biomolecules, including enzymes and receptors.

Enzyme Inhibition Mechanism Studies (e.g., irreversible inhibition, active site modification)

Derivatives of the furan-2(5H)-one scaffold have been implicated in the inhibition of several key enzymes. While the precise mechanisms are often complex and derivative-specific, studies suggest that these compounds can function through direct interaction with enzyme active sites. Reported targets for some furan-2(5H)-one derivatives include cyclooxygenase-1 (COX-1), topoisomerase I, and kinases, which are crucial for various cellular processes. nih.govmdpi.com The high reactivity conferred by the dihalo-substituted butenolide ring structure allows these molecules to act as versatile substrates in chemical synthesis, hinting at their potential to form covalent bonds with enzymatic targets, a hallmark of irreversible inhibition. nih.gov

Receptor Binding Interactions and Molecular Recognition

While the furan-2(5H)-one ring offers a unique positioning of substituents for designing compounds that target a wide range of molecular entities, specific receptor binding studies for halogenated furanones are not extensively detailed in the available literature. mdpi.com However, the general principle of molecular recognition involves the compound fitting into a specific binding pocket on a receptor, leading to a conformational change that initiates or blocks a signaling cascade. For a furanone derivative, this interaction would be governed by its three-dimensional shape and the electronic properties of its substituents, which would determine its affinity and selectivity for a particular receptor.

Elucidation of Cellular Pathway Modulation

Furanone compounds can exert significant influence on cellular functions by interfering with signaling pathways and altering gene expression at a molecular level.

Interaction with Specific Signaling Proteins or Regulatory Elements

A notable example of pathway modulation is the disruption of bacterial quorum sensing by the natural furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. This compound has been shown to block all three channels of the Vibrio harveyi quorum-sensing system. psu.edunih.gov Mechanistic studies revealed that the furanone interacts with a component downstream of the Hfq protein. nih.gov Its primary mechanism involves rendering the quorum sensing master regulator protein, LuxR, unable to bind to the promoter sequences of its target genes. psu.edunih.gov This is achieved by decreasing the DNA-binding activity of the LuxR protein, rather than by altering the concentration of the protein itself or its mRNA levels. psu.edunih.gov

Furthermore, this furanone analog influences siderophore biosynthesis in Pseudomonas aeruginosa and Pseudomonas putida by interacting with their respective quorum-sensing machineries. nih.gov

Modulation of Gene Expression at a Molecular Level

The interaction of furanones with signaling proteins directly translates to the modulation of gene expression. In V. harveyi, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts the expression of genes regulated by quorum sensing. psu.edu

In the gram-positive bacterium Bacillus subtilis, the same furanone compound was found to significantly alter the genetic expression profile. At a concentration of 5 µg/ml, it induced 92 genes and repressed 15 genes by more than fivefold. nih.gov The induced genes notably include those involved in cellular stress responses, such as Class I and Class III heat shock genes, as well as genes related to fatty acid biosynthesis and transport. nih.gov The critical role of this gene induction was confirmed when a mutant strain lacking the stress response gene clpC showed significantly increased sensitivity to the furanone. nih.gov

Table 1: Effect of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone on Gene Expression in B. subtilis nih.gov
Gene CategorySpecific Genes Induced (>5-fold)Function
Stress ResponseclpC, clpE, ctsRClass III Heat Shock Genes
groESClass I Heat Shock Gene
No significant induction of Class II or IV heat shock genes was observed.
MetabolismMultiple genesFatty Acid Biosynthesis, Lichenan Degradation
Other59 genesUnknown Functions

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the furan-2(5H)-one scaffold. Research on various derivatives of mucohalic acids, such as mucobromic acid, has provided insights into how structural modifications influence their potency and selectivity.

For instance, in a series of 5-alkoxy derivatives, the introduction of bulky, hydrophobic groups at the C-5 position was found to increase the antiproliferative potency of the compounds. mdpi.com Another study demonstrated that modifying the 5-hydroxy group with different silyl (B83357) groups could precisely control the compound's potency and selectivity toward cancer cells. nih.gov It was suggested that bulkier silyl groups, such as triisopropylsilyl (TIPS), may enhance the interaction between the molecule and its intracellular target, potentially by improving cell membrane penetration or through more favorable binding interactions. nih.gov These findings highlight a clear link between the type of substituent on the furanone ring and the resulting biological activity, providing a rational basis for the design of novel therapeutic agents based on this scaffold. nih.govmdpi.com

Correlation of Chemical Features with Specific Molecular Binding Events

Elucidating the relationship between the chemical structure of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one and its interactions with biological macromolecules is a critical step in understanding its mode of action. The furanone core, the hydroxyl group, and the bromoacetyl moiety are all expected to contribute to its binding affinity and specificity for molecular targets. The electrophilic nature of the bromoacetyl group, in particular, suggests a potential for covalent interactions with nucleophilic residues such as cysteine, histidine, or lysine (B10760008) on target proteins. The precise nature of these binding events, including the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces, would need to be investigated through techniques such as X-ray crystallography of the compound in complex with its target or through computational molecular docking studies.

Role of Halogen Substituents in Molecular Recognition

The presence of a bromine atom in the acetyl substituent is a key feature of this compound. Halogen bonding is an increasingly recognized non-covalent interaction that can play a significant role in molecular recognition and ligand binding affinity. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on a receptor molecule. This interaction can contribute to the stability and specificity of the binding complex. Furthermore, the electron-withdrawing nature of the bromine atom can influence the reactivity of the acetyl group, potentially enhancing its electrophilicity and its propensity to form covalent bonds with target molecules. Comparative studies with non-halogenated analogs would be necessary to experimentally determine the precise contribution of the bromine substituent to the compound's biological activity.

Quorum Sensing Inhibition Mechanisms

Interaction with Autoinducer Receptors

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. Many brominated furanones are known to interfere with QS by acting as antagonists for autoinducer receptors. It is hypothesized that this compound may act similarly by binding to the ligand-binding pocket of autoinducer receptors, such as those of the LuxR family in Gram-negative bacteria. This binding could occur through mimicry of the natural autoinducer molecule, thereby competitively inhibiting the binding of the native ligand. The bromoacetyl group could potentially form a covalent bond with residues in the binding site, leading to irreversible inactivation of the receptor.

Disruption of Quorum Sensing Signaling Pathways at a Molecular Level

By binding to and inhibiting autoinducer receptors, this compound could disrupt the downstream signaling cascade that regulates the expression of virulence factors and biofilm formation. The inactivation of the receptor would prevent the conformational changes necessary for it to bind to its target DNA sequences and activate transcription of QS-regulated genes. This would lead to a downregulation of a suite of genes responsible for bacterial pathogenicity. The specific signaling pathways affected and the extent of their disruption would depend on the particular bacterial species and the specific autoinducer receptor targeted by the compound.

Chemical Basis of Anti-Biofilm and Anti-Microbial Properties

Molecular Targets in Bacterial or Fungal Cell Processes

The anti-biofilm and anti-microbial properties of this compound are likely a consequence of its interaction with specific molecular targets essential for bacterial or fungal viability and community behavior. Beyond quorum sensing receptors, potential targets could include enzymes involved in crucial metabolic pathways, cell wall synthesis, or DNA replication. The electrophilic bromoacetyl group is a reactive moiety that could covalently modify and inactivate a range of enzymes through nucleophilic attack by amino acid residues in their active sites. Identifying these specific molecular targets would require advanced proteomic and genetic approaches, such as activity-based protein profiling or screening of mutant libraries for resistant strains.

Interference with Adhesion or Communication Molecules

The chemical compound this compound belongs to the broader class of brominated furanones. While specific mechanistic studies on this particular molecule's interference with adhesion or communication molecules are not extensively documented in publicly available research, the biological activity of structurally similar brominated furanones has been a subject of significant investigation. These studies provide a foundational understanding of how this class of compounds can disrupt crucial bacterial processes such as quorum sensing and biofilm formation, which are intrinsically linked to cellular adhesion and communication.

Brominated furanones are recognized for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is fundamental for the regulation of virulence factors, biofilm formation, and motility in numerous pathogenic bacteria. The interference with QS systems is a primary mechanism by which these compounds inhibit bacterial adhesion and communication.

Research on analogous compounds, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has demonstrated significant inhibition of biofilm formation and swarming motility in various bacterial species. Biofilms are complex communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms is a critical step in the pathogenesis of many bacterial infections, providing protection against host immune responses and antimicrobial agents.

The disruption of biofilm formation by brominated furanones is often attributed to the downregulation of genes involved in the synthesis of adhesion factors and extracellular matrix components. For instance, studies on Salmonella enterica have shown that certain brominated furanones can repress genes related to the type III secretion system and flagellar biosynthesis, both of which are crucial for adhesion and motility.

The following tables summarize key research findings on the interference of structurally related brominated furanones with bacterial adhesion and communication molecules.

Table 1: Inhibition of Quorum Sensing by a Structurally Related Furanone

Bacterial SpeciesQuorum Sensing SystemFold InhibitionReference Compound
Vibrio harveyiAutoinducer 1 (AI-1)3300(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
Vibrio harveyiAutoinducer 2 (AI-2)5500(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
Escherichia coliAutoinducer 2 (AI-2)26-600(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

Table 2: Effect on Biofilm Formation and Motility by a Structurally Related Furanone

Bacterial SpeciesEffectConcentration% Inhibition/ReductionReference Compound
Escherichia coliBiofilm Thickness60 µg/ml55%(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
Escherichia coliSwarming Motility13 µg/cm²Complete Inhibition(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
Salmonella entericaBiofilm FormationVariesIC₅₀ values reported(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones

It is important to reiterate that the data presented is for structurally analogous compounds. Direct experimental evidence for this compound is required to definitively ascertain its specific activities and potencies in interfering with adhesion or communication molecules. However, the consistent findings across a range of brominated furanones suggest that this compound likely shares a similar mechanistic framework of inhibiting quorum sensing and biofilm formation.

Future Research Directions and Emerging Areas

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of the 2(5H)-furanone core is well-established, offering avenues for diverse chemical modifications. mdpi.comnih.gov Future research will likely delve into unconventional reactivity patterns to access novel chemical space. The presence of the bromoacetyl group alongside the enolized β-dicarbonyl system in "4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one" presents unique opportunities for intricate chemical transformations.

Key areas for exploration include:

Domino and Cascade Reactions: Designing one-pot, multi-step reactions initiated by the selective reaction of either the bromoacetyl moiety or the furanone core. This could involve initial nucleophilic substitution at the bromoacetyl group, followed by an intramolecular cyclization or rearrangement.

Photocatalysis and Electrochemistry: Utilizing light or electricity to generate reactive intermediates from the furanone scaffold, leading to novel bond formations and molecular architectures that are inaccessible through traditional thermal methods. eventsair.com Photocatalytic methods could enable selective dehalogenation or coupling reactions under mild conditions. eventsair.com

C-H Activation: Developing catalytic systems to directly functionalize the C-H bonds of the furanone ring or its substituents, providing a more atom-economical approach to diversification compared to traditional pre-functionalization strategies.

Development of Advanced Catalytic Methods for Synthesis

While various methods exist for the synthesis of furanone derivatives, future efforts will focus on developing more efficient, selective, and sustainable catalytic strategies. organic-chemistry.orgresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov For a complex molecule like "this compound," advanced catalytic methods are crucial for its efficient and stereocontrolled synthesis.

Emerging catalytic approaches include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the furanone core, which is critical for optimizing biological activity. This could involve enantioselective alkylations, additions, or cycloadditions.

Dual Catalysis: Employing two distinct catalysts to simultaneously activate different parts of the molecule or reacting partners, enabling novel and complex transformations in a single step. For instance, a combination of photoredox and transition metal catalysis could be explored.

Biocatalysis: Utilizing enzymes to perform specific and selective transformations on the furanone scaffold, offering a green and highly selective alternative to traditional chemical catalysts.

Catalytic StrategyPotential Application for this compoundAnticipated Advantages
Asymmetric CatalysisEnantioselective derivatization of the furanone core.Access to stereochemically pure isomers with potentially enhanced biological activity.
Dual CatalysisOne-pot synthesis involving multiple bond formations.Increased molecular complexity from simple precursors in a single step.
BiocatalysisSelective enzymatic modifications of the molecule.High selectivity, mild reaction conditions, and improved sustainability.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netvapourtec.comnih.gov For the synthesis and derivatization of "this compound," these technologies hold immense promise.

Future directions in this area include:

Continuous Flow Synthesis: Developing robust flow-based protocols for the multi-step synthesis of the target molecule and its analogs. researchgate.net This would enable precise control over reaction parameters, reduce reaction times, and allow for the safe handling of potentially hazardous reagents and intermediates.

Automated Synthesis Platforms: Integrating flow chemistry with robotic systems for the automated synthesis and purification of libraries of furanone derivatives. researchgate.netresearchgate.netnih.govoxfordglobal.comyoutube.com This would accelerate the drug discovery process by enabling the rapid generation of a large number of compounds for biological screening. researchgate.netresearchgate.netnih.govoxfordglobal.comyoutube.com

Application of Artificial Intelligence and Machine Learning in Compound Design

De Novo Design: Using generative models to design novel furanone derivatives with desired biological activities and physicochemical properties. pnnl.gov These models can learn from existing data on bioactive furanones to propose new structures with a high probability of success.

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of furanone derivatives. mdpi.com This would allow for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient and reliable synthetic routes to complex furanone derivatives. acs.orgnih.gov These tools can analyze the vast chemical literature to suggest optimal reaction pathways and conditions. acs.orgnih.gov

AI/ML ApplicationPotential Impact on Furanone Research
De Novo DesignAccelerated discovery of novel bioactive furanone derivatives.
Predictive ModelingPrioritization of synthetic targets and reduction of experimental costs.
Synthesis PlanningRapid identification of efficient and reliable synthetic routes.

Discovery of New Molecular Targets and Mechanisms in Chemical Biology

Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the specific proteins or biomolecules that interact with "this compound" and its analogs.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. For example, brominated furanones are known to interfere with bacterial quorum sensing, and further studies could reveal the intricate details of this inhibition. nih.govnih.govnih.gov

Development of Chemical Probes: Designing and synthesizing furanone-based chemical probes to study biological processes. The reactive bromoacetyl group could be exploited for covalent labeling of target proteins, enabling their identification and characterization.

Sustainable Synthesis and Environmental Considerations

In line with the growing emphasis on green chemistry, future research will prioritize the development of sustainable and environmentally friendly methods for the synthesis of furanone derivatives. nih.govfrontiersin.orgrsc.orgmdpi.commdpi.comresearchgate.net

Key aspects of sustainable synthesis include:

Use of Renewable Feedstocks: Exploring the synthesis of the furanone core from biomass-derived starting materials, such as furfural (B47365). frontiersin.orgmdpi.com

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Catalytic and Atom-Economical Reactions: Designing synthetic routes that are highly efficient and minimize waste generation. frontiersin.org

By embracing these future research directions and emerging technologies, the scientific community can unlock the full therapeutic and scientific potential of "this compound" and the broader class of furanone-based compounds.

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS. The lactone ring hydrolyzes to a carboxylic acid under basic conditions (pH >10) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for furanones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.